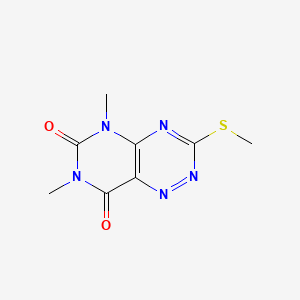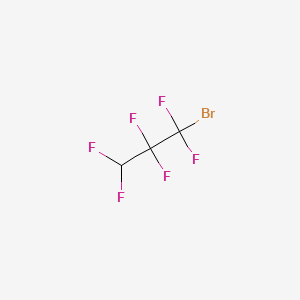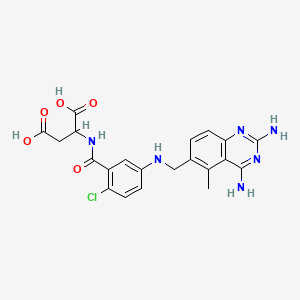
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is a derivative of L-aspartic acid, which is an important amino acid involved in various metabolic processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- typically involves multiple steps, including the formation of the quinazoline ring and subsequent attachment to the L-aspartic acid backbone. One common method involves the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This enzyme facilitates the addition of arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids with high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts like EDDS lyase can be advantageous due to their high specificity and efficiency. Additionally, optimizing reaction conditions such as temperature, pH, and substrate concentration can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of more saturated compounds.
科学的研究の応用
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- has a wide range of scientific research applications, including:
Chemistry: This compound is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. The quinazoline moiety in the compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
Similar compounds include other N-substituted L-aspartic acids and quinazoline derivatives. Some examples are:
- N-(2-chloro-5-(((2,4-diamino-6-quinazolinyl)methyl)amino)benzoyl)-L-aspartic acid
- N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-D-aspartic acid
Uniqueness
The uniqueness of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- lies in its specific substitution pattern and the presence of both the L-aspartic acid and quinazoline moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
136242-97-2 |
|---|---|
分子式 |
C21H21ClN6O5 |
分子量 |
472.9 g/mol |
IUPAC名 |
2-[[2-chloro-5-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H21ClN6O5/c1-9-10(2-5-14-17(9)18(23)28-21(24)27-14)8-25-11-3-4-13(22)12(6-11)19(31)26-15(20(32)33)7-16(29)30/h2-6,15,25H,7-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,23,24,27,28) |
InChIキー |
SGUMXALIXOMJSH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C=C3)Cl)C(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


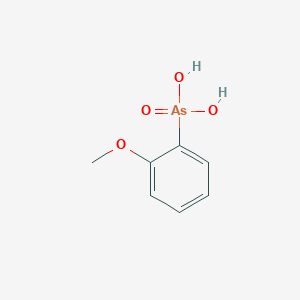
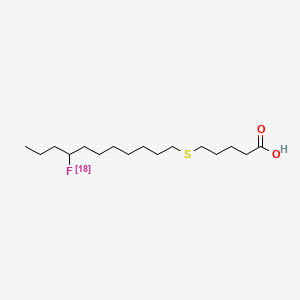
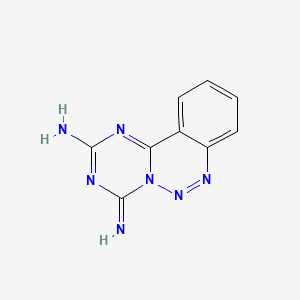


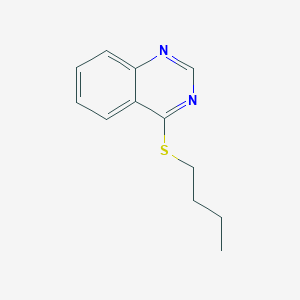

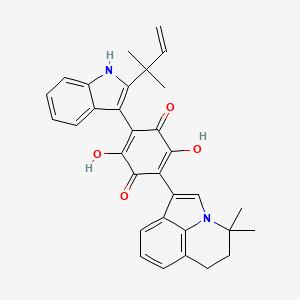
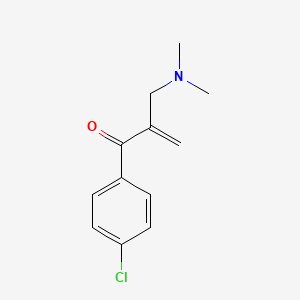
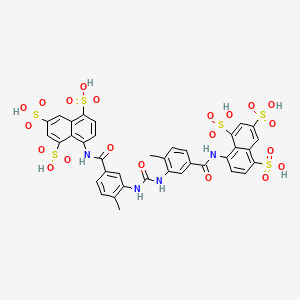
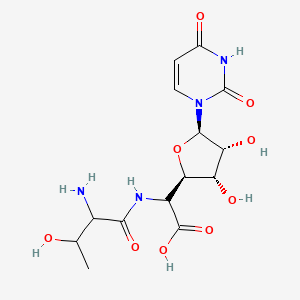
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
